molecular formula C9H7FN2O B1417672 5-Fluoro-2-(1H-imidazol-2-YL)phenol CAS No. 1282517-39-8

5-Fluoro-2-(1H-imidazol-2-YL)phenol

Cat. No.: B1417672
CAS No.: 1282517-39-8
M. Wt: 178.16 g/mol
InChI Key: RXDFBFKKRHIAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(1H-imidazol-2-YL)phenol is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position of the phenol ring, along with an imidazole ring attached to the phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1H-imidazol-2-YL)phenol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Imidazole Ring to the Phenol: The imidazole ring can be attached to the phenol ring through a nucleophilic aromatic substitution reaction, where the hydroxyl group of the phenol acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-imidazol-2-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-Fluoro-2-(1H-imidazol-2-YL)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-YL)phenol: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

    5-Fluoro-2-(1H-benzimidazol-2-YL)phenol: Contains a benzimidazole ring instead of an imidazole ring, which can alter its binding properties and biological effects.

    5-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-2-YL)phenol: Contains a pyrrolopyridine ring, which can significantly change its chemical and biological properties.

Uniqueness

5-Fluoro-2-(1H-imidazol-2-YL)phenol is unique due to the presence of both a fluorine atom and an imidazole ring. The fluorine atom enhances its lipophilicity and metabolic stability, while the imidazole ring provides a versatile site for coordination with metal ions and interaction with biological targets .

Properties

IUPAC Name

5-fluoro-2-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFBFKKRHIAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(1H-imidazol-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(1H-imidazol-2-YL)phenol
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(1H-imidazol-2-YL)phenol
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(1H-imidazol-2-YL)phenol
Reactant of Route 5
5-Fluoro-2-(1H-imidazol-2-YL)phenol
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(1H-imidazol-2-YL)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.